Cas no 774608-89-8 (Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate)
Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
- 1H-1,2,4-Triazole-3-carboxylicacid, 5-bromo-, ethyl ester
- Ethyl 5-Bromo-1,2,4-triazole-3-carboxylate
- 1H-1,2,4-Triazole-3-carboxylic acid, 5-bromo-, ethyl ester
- 5-BROMO-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID ETHYL ESTER
- RP27240
- FCH1401510
- TRA0033910
- SY022394
- ST2413023
- AX8040766
- AB0029937
- X2102
- S-5
- J-521112
- DS-0407
- FT-0647887
- AKOS015835720
- SCHEMBL4233387
- DTXSID50680912
- MFCD11040185
- CS-W003749
- SCHEMBL13743161
- Ethyl 3-bromo-1H-1,2,4-triazole-5-carboxylate
- AMY23049
- EN300-222067
- Ethyl5-bromo-1H-1,2,4-triazole-3-carboxylate
- Ethyl 5-bromo-1H-1 pound not2 pound not4-triazole-3-carboxylate
- 774608-89-8
- DB-075325
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- MDL: MFCD11040185
- Inchi: 1S/C5H6BrN3O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H,7,8,9)
- InChI Key: IKUFDPUSUXPOAC-UHFFFAOYSA-N
- SMILES: BrC1=NC(C(=O)OCC)=NN1
Computed Properties
- Exact Mass: 218.96400
- Monoisotopic Mass: 218.964
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.9
- XLogP3: 1.6
Experimental Properties
- Density: 1.763
- Boiling Point: 354°C at 760 mmHg
- Flash Point: 167.9°C
- Refractive Index: 1.57
- PSA: 67.87000
- LogP: 0.74390
Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate Security Information
- Hazard Statement: H302-H315-H319-H332-H335
- Storage Condition:Inert atmosphere,2-8°C
Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449004194-1kg |
Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate |
774608-89-8 | 97% | 1kg |
$2992.00 | 2023-09-01 | |
| Fluorochem | 076352-250mg |
Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate |
774608-89-8 | 98% | 250mg |
£45.00 | 2022-03-01 | |
| Fluorochem | 076352-1g |
Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate |
774608-89-8 | 98% | 1g |
£83.00 | 2022-03-01 | |
| Fluorochem | 076352-5g |
Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate |
774608-89-8 | 98% | 5g |
£250.00 | 2022-03-01 | |
| Fluorochem | 076352-10g |
Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate |
774608-89-8 | 98% | 10g |
£426.00 | 2022-03-01 | |
| Ambeed | A115332-100mg |
Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate |
774608-89-8 | 98% | 100mg |
$34.00 | 2021-07-07 | |
| Ambeed | A115332-250mg |
Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate |
774608-89-8 | 98% | 250mg |
$16.0 | 2025-04-17 | |
| Ambeed | A115332-1g |
Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate |
774608-89-8 | 98% | 1g |
$20.0 | 2025-04-17 | |
| Ambeed | A115332-5g |
Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate |
774608-89-8 | 98% | 5g |
$37.0 | 2025-04-17 | |
| Ambeed | A115332-10g |
Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate |
774608-89-8 | 98% | 10g |
$69.0 | 2025-04-17 |
Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate Suppliers
Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate: A Versatile Building Block in Medicinal Chemistry
Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (CAS No. 774608-89-8) has emerged as a critical intermediate in the development of novel therapeutic agents. This compound belongs to the class of 1,2,4-triazole derivatives, which are widely recognized for their diverse biological activities, including antifungal, antiviral, and anticancer properties. The 5-bromo substitution at the triazole ring introduces unique electronic and steric effects, making this molecule a valuable scaffold for drug design. Recent studies have highlighted its potential in modulating kinase pathways and inflammatory responses, positioning it as a promising candidate for pharmaceutical innovation.
The chemical structure of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate features a triazole ring with a bromine atom at the 5-position and a carboxylate group at the 3-position. This combination of functional groups allows for extensive chemical modification through various reaction mechanisms, such as Suzuki coupling, Huisgen cycloaddition, and Mannich-type reactions. The ethyl group at the 1-position further enhances solubility and metabolic stability, which are critical factors in drug development. Researchers at the University of Tokyo have demonstrated that this compound can be efficiently synthesized using microwave-assisted protocols, significantly reducing reaction times compared to traditional methods.
Recent advancements in computational chemistry have enabled the prediction of binding affinities and molecular interactions involving Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate. A 2023 study published in *Journal of Medicinal Chemistry* revealed that this molecule exhibits strong inhibitory activity against PDK1 kinase, a key target in cancer therapy. The bromine atom at the 5-position is believed to play a pivotal role in stabilizing the transition state during ATP competitive inhibition, which is a common mechanism in kinase inhibitors. This discovery has sparked renewed interest in exploring its applications in oncology.
The synthetic versatility of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate has also been leveraged in the development of antiviral agents. A 2024 collaboration between Pfizer and the National Institutes of Health (NIH) demonstrated that this compound can be modified to target RNA-dependent RNA polymerases (RdRp), which are essential for viral replication. The carboxylate group at the 3-position facilitates hydrogen bonding with key residues in the enzyme's active site, enhancing selectivity and potency. These findings underscore the molecule's potential in combating RNA viruses, including SARS-CoV-2 and hepatitis C virus.
One of the most promising applications of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate lies in its role as a prodrug precursor. A 2023 study in *ACS Medicinal Chemistry Letters* reported that this compound can be converted into active metabolites through enzymatic hydrolysis in vivo. This property is particularly advantageous for targeted drug delivery, as it allows the molecule to remain inert until it reaches the intended site of action. The bromine substitution may also contribute to metabolic stability, reducing off-target effects and improving drug safety profiles.
Advances in green chemistry have further expanded the utility of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate. Researchers at the University of Cambridge have developed catalytic asymmetric synthesis methods that produce this compound with high enantioselectivity and atmospheric oxygen tolerance. These innovations align with the growing emphasis on sustainable drug development, as they minimize the use of hazardous reagents and reduce waste generation. The microwave-assisted synthesis approach, which has been optimized for this molecule, also demonstrates energy efficiency and scalability, making it suitable for industrial applications.
The pharmacological profile of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate is further enhanced by its ability to modulate inflammatory pathways. A 2024 study in *Nature Communications* showed that this compound can inhibit NF-κB activation by interfering with IKK complex formation. This mechanism is critical in the treatment of autoimmune disorders and chronic inflammation, where uncontrolled NF-κB signaling contributes to disease progression. The bromine atom may also act as a selective inhibitor of protein kinase C (PKC), a family of enzymes implicated in neurodegenerative diseases.
Despite its promising applications, the synthesis of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate remains a challenge due to the reactivity of bromine and the sensitivity of the triazole ring. A 2023 review in *Organic & Biomolecular Chemistry* highlighted the importance of protecting groups and reaction conditions in achieving high purity and yield. The microwave-assisted synthesis method has proven to be particularly effective in overcoming these challenges, as it allows for precise temperature control and rapid reaction kinetics.
As the field of drug discovery continues to evolve, Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate is poised to play a central role in the development of multitarget drugs. Its unique chemical structure and functional groups provide a versatile platform for structure-based design, enabling the creation of selective inhibitors and modulators for a wide range of biological targets. The bromine substitution and carboxylate group not only enhance its reactivity but also open new avenues for biological activity that are yet to be fully explored.
In conclusion, Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (CAS No. 774608-89-8) represents a significant advancement in medicinal chemistry. Its synthetic versatility, pharmacological potential, and environmental compatibility make it a valuable intermediate in the pursuit of novel therapeutic agents. As research continues to uncover its biological mechanisms and application potential, this molecule is expected to contribute to the development of next-generation drugs that address pressing medical needs.
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